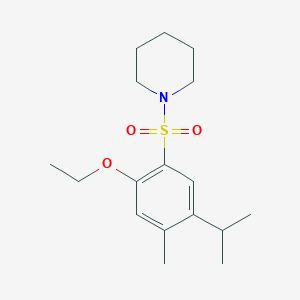
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether, also known as EIPPE, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes.
Mécanisme D'action
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether inhibits the activity of PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are the physiological activators of PKC. The inhibition of PKC activity by Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic animals.
Biochemical and Physiological Effects:
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting the activity of PKC, which is overexpressed in many types of cancer. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether also improves insulin sensitivity in diabetic animals by inhibiting the activity of PKC, which is implicated in the development of insulin resistance. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has also been shown to have anti-inflammatory effects by inhibiting the activity of PKC, which is involved in the activation of inflammatory cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is its potency as a PKC inhibitor. It has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide. However, one of the limitations of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is its low solubility in water, which makes it difficult to use in in vitro experiments.
Orientations Futures
There are several future directions for the research on Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether. One of the potential applications of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is in the treatment of cancer. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to induce apoptosis in cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer. Another potential application of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is in the treatment of diabetes. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to improve insulin sensitivity in diabetic animals, making it a potential therapeutic agent for diabetes. Further research is needed to explore the potential therapeutic applications of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether in these and other diseases.
Méthodes De Synthèse
The synthesis of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether involves the reaction of 4-isopropyl-5-methyl-2-nitrophenol with piperidine-1-sulfonic acid, followed by the reduction of the resulting nitro compound with sodium dithionite. The final step involves the etherification of the resulting amine with ethyl iodide. The yield of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is approximately 50%.
Applications De Recherche Scientifique
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been extensively studied for its potential therapeutic applications. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to inhibit the activity of PKC, making it a potential therapeutic agent for these diseases.
Propriétés
Formule moléculaire |
C17H27NO3S |
|---|---|
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-5-21-16-11-14(4)15(13(2)3)12-17(16)22(19,20)18-9-7-6-8-10-18/h11-13H,5-10H2,1-4H3 |
Clé InChI |
JWVHDNAXDKPKFE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCCC2 |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




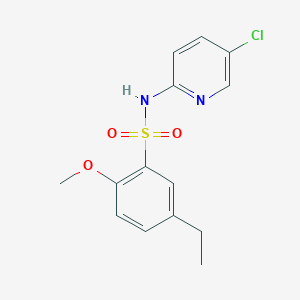
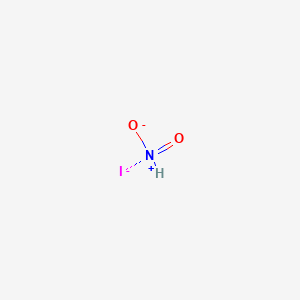



![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
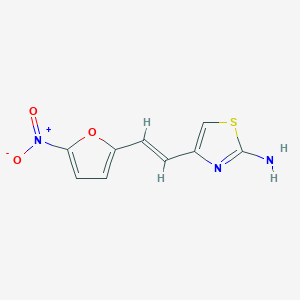
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
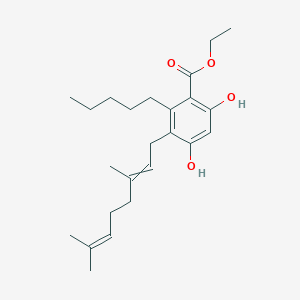
![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)


![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)